molecular formula C12H8N4O6 B11710936 2,4,6-Trinitro-N-phenylaniline

2,4,6-Trinitro-N-phenylaniline

Cat. No.: B11710936
M. Wt: 304.21 g/mol
InChI Key: GHWYJRRNNWVCPM-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-N-phenylaniline is an organic compound with the molecular formula C12H8N4O6. It is a derivative of aniline, where three nitro groups are substituted at the 2, 4, and 6 positions of the benzene ring, and a phenyl group is attached to the nitrogen atom. This compound is known for its high reactivity due to the presence of multiple nitro groups, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-phenylaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-phenylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trinitro-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-phenylaniline, particularly in biological systems, involves the induction of apoptosis through the intrinsic pathway. The compound increases the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death. This mechanism is being explored for its potential in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.

    2,4,6-Trinitro-N-methyl-aniline: Similar but with a methyl group instead of a phenyl group.

    2,4,6-Trimethyl-N-phenylaniline: Similar but with methyl groups instead of nitro groups.

Uniqueness

2,4,6-Trinitro-N-phenylaniline is unique due to the presence of both the phenyl group and multiple nitro groups, which confer high reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

2,4,6-trinitro-N-phenylaniline

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-6-10(15(19)20)12(11(7-9)16(21)22)13-8-4-2-1-3-5-8/h1-7,13H

InChI Key

GHWYJRRNNWVCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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